molecular formula C8H13NO2 B13217640 Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B13217640
M. Wt: 155.19 g/mol
InChI Key: FEPWXYGRHCYNCY-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure but without the ester functional group.

    tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with an oxygen atom in the ring system.

Uniqueness

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific structure, which includes both a nitrogen atom and an ester functional group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound notable for its potential biological activities, particularly in the context of neurological applications. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

This compound features a unique bicyclic structure that includes one nitrogen atom within its framework. This nitrogen-containing structure is crucial for its interaction with biological systems, particularly in modulating enzyme and receptor activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing starting materials like amino acids or other nitrogen-containing compounds to form the bicyclic structure.
  • Esterification : The carboxylic acid moiety is converted into an ester, enhancing solubility and reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of neurotransmitter reuptake systems. It has been identified as a selective inhibitor of serotonin (5-HT) and norepinephrine transporters, which are critical in mood regulation and cognitive functions.

The mechanism of action involves the compound's ability to interact with specific molecular targets such as:

  • Neurotransmitter Receptors : It may mimic natural neurotransmitters due to its structural similarity, allowing it to bind effectively to receptor sites.
  • Enzymatic Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neurotransmitter Reuptake Inhibition :
    • A study demonstrated that this compound significantly inhibited serotonin and norepinephrine reuptake in vitro, suggesting potential applications in treating depression and anxiety disorders .
  • Binding Affinity Studies :
    • Radiolabeled ligand binding assays revealed that this compound has a high affinity for serotonin transporters compared to other azabicyclic compounds, indicating its effectiveness as a therapeutic agent for mood disorders .
  • Comparative Analysis with Other Compounds :
    • In comparison to structurally similar compounds, this compound exhibited enhanced biological activity due to its unique nitrogen-containing structure, making it a candidate for further pharmacological development.

Data Table: Comparison of Biological Activities

Compound NameStructure TypeNotable FeaturesBiological Activity
This compoundBicyclicContains nitrogen; selective serotonin reuptake inhibitorAntidepressant potential
Methyl bicyclo[4.1.0]heptane-7-carboxylateBicyclicLacks nitrogen; used in different contextsLimited biological activity
Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptaneHalogenated derivativeEnhanced reactivity; potential for modified activityVaried pharmacological profiles

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3

InChI Key

FEPWXYGRHCYNCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1CNCC2

Origin of Product

United States

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